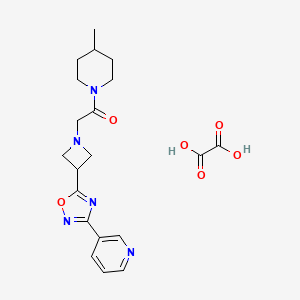
1-(4-Methylpiperidin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H25N5O6 and its molecular weight is 431.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-Methylpiperidin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyridine ring : A six-membered aromatic ring also containing one nitrogen atom.
- Oxadiazole moiety : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.
Research indicates that compounds similar to this compound often interact with biological targets such as:
- Acetylcholine Receptors (AChRs) : The compound may exhibit activity as a selective inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. In studies involving related oxadiazole derivatives, significant inhibition of AChE has been observed, suggesting potential applications in treating neurodegenerative diseases .
- Nematocidal Activity : Similar derivatives have shown promising nematocidal properties against species like Bursaphelenchus xylophilus, with effective concentrations significantly lower than those of traditional nematicides like avermectin .
Table 1: Biological Activity Overview
Case Studies
Several studies have explored the biological effects of similar compounds:
- Neuroprotective Effects : In a study evaluating the neuroprotective potential of oxadiazole derivatives, compounds were found to significantly reduce oxidative stress in neuronal cell lines, indicating potential therapeutic uses in neurodegenerative diseases .
- Anticancer Activity : Research on related structures revealed that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including HepG2 and A549. The mechanisms involved may include apoptosis induction and cell cycle arrest .
- Nematode Control : A series of bioassays demonstrated that specific derivatives effectively controlled nematode populations in agricultural settings, outperforming traditional chemical agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions that incorporate piperidine and oxadiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(4-Methylpiperidin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Properties
Studies indicate that oxadiazole derivatives possess anticancer potential. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported promising results against different cancer cell lines .
Antidiabetic Effects
Emerging research suggests that compounds similar to this oxadiazole derivative can exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. This potential has been explored through both in vitro assays and in vivo models .
Case Studies
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2.C2H2O4/c1-13-4-7-23(8-5-13)16(24)12-22-10-15(11-22)18-20-17(21-25-18)14-3-2-6-19-9-14;3-1(4)2(5)6/h2-3,6,9,13,15H,4-5,7-8,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRPPGFYNGXQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














